4-Amino-2,6-dimethylpyridine 1-oxide
CAS No.: 3512-82-1
Cat. No.: VC2321543
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3512-82-1 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 1-hydroxy-2,6-dimethylpyridin-4-imine |
Standard InChI | InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3 |
Standard InChI Key | XCPSKNPXGAXKLM-UHFFFAOYSA-N |
SMILES | CC1=CC(=N)C=C(N1O)C |
Canonical SMILES | CC1=CC(=N)C=C(N1O)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-Amino-2,6-dimethylpyridine 1-oxide represents an important class of pyridine derivatives with unique chemical properties. It is characterized by a pyridine ring bearing specific functional groups that contribute to its distinctive chemical behavior and potential applications in various fields.
Table 1: Chemical Identity of 4-Amino-2,6-dimethylpyridine 1-oxide
Parameter | Value |
---|---|
CAS Number | 3512-82-1 |
Molecular Formula | C₇H₁₀N₂O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 1-hydroxy-2,6-dimethylpyridin-4-imine |
Standard InChI | InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3 |
Standard InChIKey | XCPSKNPXGAXKLM-UHFFFAOYSA-N |
SMILES | CC1=CC(=N)C=C(N1O)C |
Canonical SMILES | CC1=CC(=N)C=C(N1O)C |
PubChem Compound ID | 494001 |
Structural Features and Significance
The structural arrangement of 4-Amino-2,6-dimethylpyridine 1-oxide confers several distinctive characteristics. The N-oxide functional group significantly alters the electronic distribution within the pyridine ring, affecting its aromaticity and reactivity patterns. This feature enhances the compound's reactivity in certain transformations and influences its solubility in polar solvents, making it valuable for various applications.
The presence of methyl groups at positions 2 and 6 creates steric hindrance around the pyridine ring, which can protect the N-oxide group from certain reactions while directing reactivity to other positions. These methyl substituents also contribute to the lipophilicity of the molecule, potentially affecting its interactions with biological systems and its utility in pharmaceutical applications.
Synthesis Methods
Reduction of Nitro Precursors
One of the most established routes for synthesizing 4-Amino-2,6-dimethylpyridine 1-oxide involves the reduction of the corresponding nitro compound, 2,6-Dimethyl-4-nitropyridine 1-oxide. This precursor compound (CAS: 4808-64-4) has a molecular weight of 168.150 g/mol and can be transformed through selective reduction methods .
The reduction process typically involves carefully controlled conditions to ensure that only the nitro group is reduced to an amino group, while preserving the N-oxide functionality. Under proper conditions, the reduction can be stopped at the 4-amino-pyridine 1-oxide stage before proceeding further to 4-aminopyridine, allowing for the isolation of the desired product .
Various reducing agents can be employed for this transformation, including:
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Iron in acetic acid
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Zinc in sodium hydroxide solution
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Catalytic hydrogenation under controlled conditions
These methods have been successfully applied to various substituted 4-nitropyridine 1-oxides, including the 2,6-dimethyl derivatives, to yield the corresponding amino compounds while maintaining the N-oxide functionality .
Alternative Synthetic Approaches
While the literature on specific synthetic routes for 4-Amino-2,6-dimethylpyridine 1-oxide is somewhat limited, it is reasonable to consider that other general methods for preparing aminopyridine N-oxides might be applicable. These could include:
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Direct amination of 2,6-dimethylpyridine 1-oxide
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Functional group transformations on suitably substituted pyridine derivatives
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Ring-forming reactions using appropriate precursors
The choice of synthetic method would typically depend on factors such as available starting materials, desired scale, and specific requirements for purity and yield.
Chemical Reactivity and Transformations
Reactions with Alkyl Halides
4-Aminopyridine 1-oxide derivatives, including the 2,6-dimethyl variant, exhibit characteristic reactivity with alkyl halides. These compounds readily form adducts with alkyl halides, which can subsequently undergo further transformations. When treated with alkali or silver oxide, these adducts yield the corresponding 4-aminopyridine derivatives and aldehydes .
The reaction sequence can be represented as:
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Formation of the alkyl halide adduct
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Treatment with a base (alkali or silver oxide)
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Generation of 4-aminopyridine and an aldehyde byproduct
This reactivity pattern demonstrates the synthetic utility of 4-Amino-2,6-dimethylpyridine 1-oxide as a precursor to other valuable pyridine derivatives.
Reduction Reactions
The N-oxide functionality in 4-Amino-2,6-dimethylpyridine 1-oxide can undergo selective reduction to yield the corresponding 4-aminopyridine. This transformation represents an important route for accessing 2,6-dimethyl-4-aminopyridine, which may have distinct applications and properties compared to the N-oxide derivative.
Several reduction methods can be employed for this transformation:
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Catalytic hydrogenation under controlled conditions
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Reduction with metal/acid systems (e.g., iron/acetic acid)
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Reduction with zinc in sodium hydroxide
Under carefully controlled conditions, these reductions can be highly selective, allowing for the preservation of other functional groups present in more complex derivatives .
Structure-Reactivity Relationships
The amino group at position 4 provides a nucleophilic site for various transformations, including acylation, alkylation, and participation in coupling reactions. The combination of the electron-donating amino group and the electronic effects of the N-oxide functionality creates a unique reactivity profile that distinguishes this compound from related pyridine derivatives.
Applications and Research Significance
Synthetic Applications
4-Amino-2,6-dimethylpyridine 1-oxide serves as a valuable building block in organic synthesis. Its unique combination of functional groups allows for selective transformations and the creation of more complex molecules. Some potential synthetic applications include:
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Precursor for functionalized pyridine derivatives with applications in medicinal chemistry
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Building block for heterocyclic compounds with potential biological activity
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Intermediate in the synthesis of specialized materials and ligands
The ability to selectively manipulate either the amino group or the N-oxide functionality provides synthetic versatility that makes this compound attractive for diverse applications in chemical synthesis.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Amino-2,6-dimethylpyridine 1-oxide, it is instructive to compare it with structurally related compounds. The presence of both the amino group and N-oxide functionality distinguishes it from simpler pyridine derivatives and contributes to its specific chemical behavior.
Table 2: Comparison of 4-Amino-2,6-dimethylpyridine 1-oxide with Related Compounds
Compound | Key Structural Differences | Distinctive Properties |
---|---|---|
2,6-Dimethylpyridine | Lacks amino group and N-oxide functionality | Less reactive toward nucleophilic substitution; different solubility profile |
4-Aminopyridine | Lacks methyl groups and N-oxide functionality | Different electronic distribution; altered reactivity patterns |
2,6-Dimethyl-4-nitropyridine 1-oxide | Contains nitro group instead of amino group | More electrophilic at position 4; different applications in synthesis |
Pyridine N-oxide | Lacks amino group and methyl substituents | Less sterically hindered; different reactivity profile |
This comparative analysis highlights the unique combination of structural features in 4-Amino-2,6-dimethylpyridine 1-oxide that contribute to its distinct chemical behavior and potential applications.
Current Research Directions
Ongoing Studies and Future Perspectives
Research on 4-Amino-2,6-dimethylpyridine 1-oxide continues to evolve, with several directions showing promise for future development. Current research efforts may focus on:
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Development of more efficient and scalable synthesis methods
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Exploration of novel transformations and applications
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Investigation of potential biological activities
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Utilization in materials science and coordination chemistry
The distinctive structural features and reactivity profile of this compound make it an interesting candidate for continued research in various fields of chemistry and related disciplines.
Challenges and Opportunities
Despite its potential utility, research on 4-Amino-2,6-dimethylpyridine 1-oxide faces certain challenges, including:
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Limited availability of comprehensive studies on its reactivity and applications
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Need for improved synthetic methods with higher yields and purity
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Incomplete understanding of its full potential in various applications
These challenges present opportunities for further research and development, potentially leading to new applications and improved methods for utilizing this interesting heterocyclic compound.
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